2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide
Description
The compound 2,2-diphenyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide features a diphenylacetamide core linked to a pyridinyl-substituted 1,2,4-oxadiazole moiety through a methylene bridge. This structural architecture combines aromatic rigidity (diphenyl groups) with a heterocyclic oxadiazole ring, which is known for its bioisosteric properties and role in enhancing metabolic stability and binding affinity in drug design.
Properties
IUPAC Name |
2,2-diphenyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c33-28(26(20-10-3-1-4-11-20)21-12-5-2-6-13-21)30-24-16-8-7-14-22(24)18-25-31-27(32-34-25)23-15-9-17-29-19-23/h1-17,19,26H,18H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWEQCDVDPULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C27H29N3O2
- Molecular Weight : 429.54 g/mol
The structure features a diphenyl group, a pyridine moiety, and an oxadiazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole, which includes the oxadiazole component of this compound, exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antitubercular Activity : Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer).
- IC50 Values : For example, compounds related to this structure have shown IC50 values of approximately 10.28 µg/mL against HEPG2 cells .
Neuroprotective Effects
Some studies suggest that compounds with similar structural motifs also possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress .
Study 1: Antimicrobial Efficacy
A study conducted by Vosatka et al. (2018) focused on the synthesis of oxadiazole derivatives bearing a pyridine nucleus. The most active compounds exhibited strong antibacterial effects comparable to traditional antibiotics . The study highlighted the importance of substituent length on the antimicrobial activity.
Study 2: Anticancer Potential
In a comparative analysis of various oxadiazole derivatives, researchers found that those incorporating a phenyl group at specific positions significantly enhanced anticancer activity. The structure-activity relationship (SAR) indicated that modifications could lead to improved efficacy against various cancer cell lines .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Effect on Activity |
|---|---|
| Phenyl Group Substitution | Increased anticancer activity |
| Oxadiazole Ring | Enhanced antimicrobial properties |
| Pyridine Inclusion | Neuroprotective effects observed |
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moieties
Key analogs from the literature include compounds with variations in substituents on the oxadiazole ring, acetamide chain, and aromatic groups. These modifications influence physicochemical properties, isomerism, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Reported as decomposition temperature.
Key Observations:
Substituent Effects on Melting Points: Bulky substituents (e.g., diphenyl groups in the target compound and 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide ) correlate with higher melting points, likely due to enhanced π-π stacking and molecular rigidity. Polar groups like hydroxyphenoxy (11v) increase melting points (155–158°C) compared to non-polar analogs (e.g., 12a at 78–79°C) .
Isomerism :
- Compounds with flexible acetamide chains (e.g., 11as, 12a) exhibit rotameric isomerism, reflected in NMR isomer ratios (e.g., 4:1 for 11as) . The target compound’s diphenyl group may restrict rotation, reducing isomerism.
Crystallographic and Conformational Insights
- Dihedral Angles: In 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, the thiazole and dichlorophenyl rings form a dihedral angle of 61.8°, influencing crystal packing and solubility .
- Hydrogen Bonding: Analogs like 11v and 11as lack strong hydrogen-bond donors, whereas thiazole-containing compounds exhibit N–H⋯N interactions, stabilizing crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
